1-Hydroxy-2-pentanone
Overview
Description
1-Hydroxy-2-pentanone, also known as 2-Pentanone, 1-hydroxy-, is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.1317 g/mol It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a carbonyl group (C=O) within its structure
Scientific Research Applications
1-Hydroxy-2-pentanone has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
- The primary target of 1-Hydroxy-2-pentanone is likely an enzyme or receptor involved in a specific biochemical pathway. Unfortunately, specific information about its exact target remains limited .
- The oxime formation could inhibit the target’s activity or alter its function. The reaction proceeds through nucleophilic attack by the nitrogen of hydroxylamine on the carbonyl carbon of the compound .
Target of Action
Mode of Action
Preparation Methods
1-Hydroxy-2-pentanone can be synthesized through several methods:
Aldol Addition Reaction: One common method involves the aldol addition of formaldehyde with an aldehyde other than formaldehyde, such as n-butylaldehyde, in the presence of a conjugated base of the N-substituted thiazolium ion.
Industrial Production: Industrially, the compound can be produced by the addition reaction of formaldehyde with other aldehydes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Hydroxy-2-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-pentanone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Condensation: The compound can undergo aldol condensation to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Hydroxy-2-pentanone can be compared with other hydroxy ketones and related compounds:
2-Pentanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Hydroxy-2-butanone: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
3-Hydroxy-2-pentanone: The position of the hydroxyl group differs, leading to variations in reactivity and applications
Properties
IUPAC Name |
1-hydroxypentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-5(7)4-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVLKKLXYZJMSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334859 | |
Record name | 1-Hydroxy-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Hydroxy-2-pentanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059678 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64502-89-2 | |
Record name | 1-Hydroxy-2-pentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064502892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxypentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HYDROXY-2-PENTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3W2XE7B3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes for producing 1-hydroxy-2-pentanone?
A1: Two main synthetic routes have been explored:
- Cross-Acyloin Condensation: This method utilizes n-butyraldehyde and paraformaldehyde as starting materials with a catalyst like 3-ethyl benzothiazole bromide. Optimization of factors such as feed ratio, temperature, catalyst dosage, and pressure can yield an average of 56.6% of this compound. []
- Partial Hydrodeoxygenation: This method utilizes corn cob hydrolysate and palladium catalysts. [] More research is needed to explore the efficiency and optimization of this method.
Q2: Can this compound be further converted into other valuable compounds?
A: Yes, this compound serves as an intermediate product in the synthesis of 1,2-pentanediol. This conversion is achieved through a hydrogenation reduction reaction using catalysts like Pd/C. [, ]. The reaction yield can reach up to 91.6% under optimized conditions. []
Q3: Can microorganisms play a role in the stereochemistry of 1,2-pentanediol synthesis?
A: Yes, certain microorganisms exhibit stereoinversion capabilities, specifically converting (R)-1,2-pentanediol to its (S)-enantiomer. For instance, Candida parapsilosis can achieve a 93% molar yield and 100% enantiomeric excess in this conversion. This process involves a two-step enzymatic reaction using alcohol dehydrogenase and 2-keto-1-alcohol reductase. []
Q4: Are there alternative biocatalytic methods for producing specific enantiomers of 1,2-diols?
A: Yes, research shows that the enzyme Candida magnolia carbonyl reductase (CMCR), combined with glucose dehydrogenase (GDH) for cofactor regeneration, can asymmetrically reduce α-hydroxy ketones to produce specific enantiomers of 1,2-diols. This method has shown high efficiency in producing (S)-1-phenyl-1,2-ethanediol with 99% ee. []
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